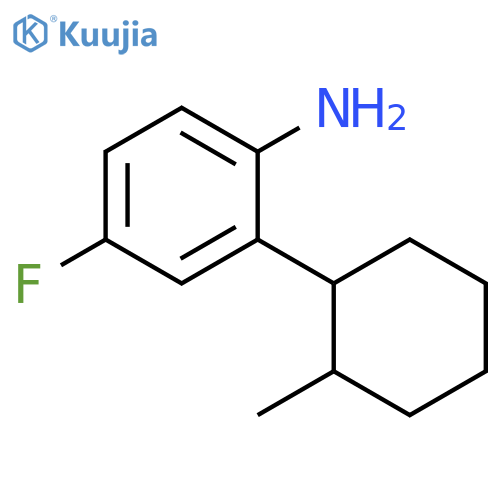Cas no 2060053-51-0 (4-fluoro-2-(2-methylcyclohexyl)aniline)

4-fluoro-2-(2-methylcyclohexyl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 4-fluoro-2-(2-methylcyclohexyl)-
- 4-fluoro-2-(2-methylcyclohexyl)aniline
-
- MDL: MFCD30488448
- インチ: 1S/C13H18FN/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13(12)15/h6-9,11H,2-5,15H2,1H3
- InChIKey: NRDUJMVJRKLZJR-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC=C(F)C=C1C1CCCCC1C
4-fluoro-2-(2-methylcyclohexyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-328485-1g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 1g |
$1357.0 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035090-1g |
4-Fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 95% | 1g |
¥6755.0 | 2023-03-11 | |
| Enamine | EN300-328485-10.0g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 10.0g |
$5837.0 | 2023-02-23 | ||
| Enamine | EN300-328485-0.25g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 0.25g |
$1249.0 | 2023-09-04 | ||
| Enamine | EN300-328485-0.5g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 0.5g |
$1302.0 | 2023-09-04 | ||
| Enamine | EN300-328485-2.5g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 2.5g |
$2660.0 | 2023-09-04 | ||
| Enamine | EN300-328485-5.0g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 5.0g |
$3935.0 | 2023-02-23 | ||
| Enamine | EN300-328485-1.0g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-328485-0.05g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 0.05g |
$1140.0 | 2023-09-04 | ||
| Enamine | EN300-328485-0.1g |
4-fluoro-2-(2-methylcyclohexyl)aniline |
2060053-51-0 | 0.1g |
$1195.0 | 2023-09-04 |
4-fluoro-2-(2-methylcyclohexyl)aniline 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
4-fluoro-2-(2-methylcyclohexyl)anilineに関する追加情報
Chemical Profile of 4-fluoro-2-(2-methylcyclohexyl)aniline (CAS No. 2060053-51-0)
4-fluoro-2-(2-methylcyclohexyl)aniline, identified by its Chemical Abstracts Service (CAS) number 2060053-51-0, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic amines, characterized by its aromatic ring system substituted with a fluorine atom and an N-substituted cyclohexyl group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.
The presence of a fluorine atom at the para position relative to the amine group introduces unique electronic and steric properties to the molecule. Fluorine is a well-documented modulator of metabolic stability, lipophilicity, and binding affinity in drug molecules. In particular, fluorine substitution can enhance the metabolic half-life of a drug by resisting degradation processes such as hydrolysis or oxidation. This property is particularly valuable in the design of long-acting pharmaceuticals, where sustained activity is desired.
The 2-methylcyclohexyl side chain provides the molecule with increased lipophilicity, which can influence its solubility and permeability across biological membranes. This characteristic is critical for drugs that need to traverse cell membranes to reach their target sites within the body. Additionally, the bulky nature of the cyclohexyl group may affect binding interactions with biological targets, potentially altering both affinity and selectivity.
In recent years, there has been significant interest in developing novel therapeutic agents that leverage fluorinated aromatic amines due to their demonstrated efficacy in various pharmacological applications. For instance, fluorinated anilines have been explored as intermediates in the synthesis of kinase inhibitors, which are widely used in oncology treatments. The structural motif of 4-fluoro-2-(2-methylcyclohexyl)aniline aligns well with this trend, as it combines elements known to enhance drug-like properties.
One area where this compound shows promise is in the development of central nervous system (CNS) therapeutics. The combination of lipophilicity provided by the 2-methylcyclohexyl group and the electronic effects of the fluorine atom may facilitate blood-brain barrier penetration, a critical factor for many CNS drugs. Preclinical studies have begun to explore derivatives of this class for potential applications in neurodegenerative disorders, where targeted delivery and prolonged activity are essential.
The synthesis of 4-fluoro-2-(2-methylcyclohexyl)aniline involves multi-step organic transformations that highlight its complexity as a molecular entity. Key synthetic strategies often include Friedel-Crafts alkylation followed by nucleophilic aromatic substitution to introduce the fluorine moiety. The use of advanced catalytic systems has improved both yield and selectivity in these reactions, making large-scale production more feasible.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions of 4-fluoro-2-(2-methylcyclohexyl)aniline with biological targets. These studies often reveal insights into binding modes and potential pharmacophores within the molecule. For example, virtual screening campaigns have identified this compound as a hit against certain enzyme targets, prompting further experimental validation.
The pharmaceutical industry continues to invest in libraries containing fluorinated anilines due to their versatility and therapeutic potential. 4-fluoro-2-(2-methylcyclohexyl)aniline serves as a valuable building block for medicinal chemists seeking to design next-generation drugs. Its unique structural features allow for fine-tuning of physicochemical properties through structural modifications, enabling optimization for specific biological pathways.
As research progresses, collaborations between academia and industry are expected to yield more sophisticated derivatives of this compound class. Innovations in synthetic methodologies will further streamline access to complex fluorinated anilines, accelerating their transition from laboratory compounds to clinical candidates.
The growing body of literature on fluorinated aromatic amines underscores their importance in modern drug discovery. 4-fluoro-2-(2-methylcyclohexyl)aniline, with its distinctive structure and favorable pharmacokinetic attributes, exemplifies how structural innovation can drive therapeutic breakthroughs.
2060053-51-0 (4-fluoro-2-(2-methylcyclohexyl)aniline) 関連製品
- 870135-16-3(2-Chloro-N4,6-dimethylpyridine-3,4-diamine)
- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)
- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)
- 1995632-95-5(6-((2-Morpholinoethyl)amino)pyridazin-3-ol)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 1233952-50-5(4-Bromo-N-(piperidin-4-yl)benzamide hydrochloride)
- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)